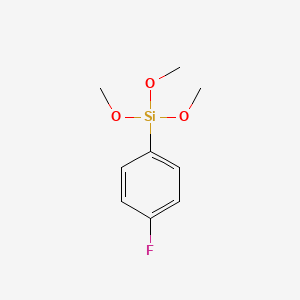

(4-Fluorophenyl)trimethoxysilane

Descripción general

Descripción

(4-Fluorophenyl)trimethoxysilane is a chemical compound with the molecular formula C₉H₁₃FO₃Si and a molecular weight of 216.28 g/mol . It is a colorless to pale yellow liquid that is volatile at room temperature and has a special odor . This compound is primarily used for research purposes and has various applications in scientific research and industry.

Métodos De Preparación

The preparation of (4-Fluorophenyl)trimethoxysilane typically involves a substitution reaction between trimethoxysilane and p-fluoronitrobenzene . The reaction conditions for this synthesis are relatively straightforward, making it a commonly used method for producing this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

(4-Fluorophenyl)trimethoxysilane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Polymerization: The compound can be used in polymerization reactions to form silane coupling agents, which are useful in various industrial applications.

Common reagents used in these reactions include water for hydrolysis and various catalysts for polymerization. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

(4-Fluorophenyl)trimethoxysilane has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of silane coupling agents, which are important in the production of advanced materials.

Biology: The compound can be used in the modification of surfaces for biological assays and experiments.

Medicine: Research into the potential medical applications of this compound is ongoing, particularly in the development of new drug delivery systems.

Industry: It is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is valuable

Mecanismo De Acción

The mechanism of action of (4-Fluorophenyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of silane coupling agents, which enhance the adhesion between organic and inorganic materials . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of siloxane bonds.

Comparación Con Compuestos Similares

(4-Fluorophenyl)trimethoxysilane can be compared with other similar compounds, such as:

Trimethoxysilane: This compound has a similar structure but lacks the fluorophenyl group. It is used in similar applications but may have different reactivity and properties.

Methyltrimethoxysilane: This compound has a methyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart different chemical and physical properties compared to other trimethoxysilane derivatives.

Actividad Biológica

(4-Fluorophenyl)trimethoxysilane (FTMS) is an organosilicon compound with the chemical formula C10H13FO3Si. It is primarily utilized as a reagent in organic synthesis, particularly for introducing (4-fluorophenyl) groups into various chemical structures. This article explores the biological activity of FTMS, including its synthesis, pharmacological potential, and relevant case studies.

FTMS is a colorless to pale yellow liquid with a density of 1.145 g/mL, a melting point of -12°C, and a boiling point of 173-174°C. It is soluble in common organic solvents like ethanol and acetone but is practically insoluble in water . The synthesis typically involves a substitution reaction between trimethoxysilane and p-fluoronitrobenzene under appropriate conditions .

Antimicrobial Properties

Research indicates that compounds with fluorinated phenyl groups exhibit significant antimicrobial activity. For instance, studies on dihydropyrrol-2-ones (DHPs), which contain similar structural motifs to FTMS, demonstrated that para-substituted DHPs with fluorine atoms showed potent antimicrobial effects against various bacterial strains. The presence of the fluorine atom enhances the lipophilicity and biological activity of these compounds .

Table 1: QS Inhibition Activity of DHP Compounds

| Compound | QS Inhibition (%) at 250 µM |

|---|---|

| DHP acid-1 | 56.3 ± 0.4 |

| DHP acid-2 | 55.3 ± 3.8 |

| DHP acid-3 | 57.5 ± 0.7 |

| DHP acid-4 | 53.6 ± 1.5 |

| p-acid DHP | 68.6 ± 1.1 |

| Furanone-30 | 89.7 ± 4.6 |

The above table illustrates the quorum sensing (QS) inhibition activities of various DHP compounds, highlighting that compounds structurally similar to FTMS may also exhibit significant antimicrobial properties.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing S-4-Methylbenzyl-b-N-2-furylmethylenedithiocarbazate analogues demonstrated selective biological activity against certain cancer cell lines, suggesting that modifications in silane structures can lead to enhanced biological properties .

- Fluorinated Compounds in Drug Development : Another research highlighted the role of fluorinated compounds in drug discovery, emphasizing their ability to improve pharmacokinetic properties while maintaining or enhancing biological activity against targets such as cancer cells and bacteria .

Propiedades

IUPAC Name |

(4-fluorophenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWHKGWYCDOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469251 | |

| Record name | (4-Fluorophenyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53883-61-7 | |

| Record name | (4-Fluorophenyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.